molecular formula C7H4ClN3O2 B13114644 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2190512-63-9

6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13114644
CAS No.: 2190512-63-9
M. Wt: 197.58 g/mol
InChI Key: HDEOTJKWWSGNNW-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 2190512-63-9) is a versatile chemical building block with a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 . This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Scientific studies have utilized this pyrimidine-2,4-dione core to create potent antagonists for the P2X7 receptor (P2X7R) . The P2X7 receptor is a well-known therapeutic target involved in inflammatory and neuropathic pain signaling, as well as the secretion of the pro-inflammatory cytokine IL-1β . Furthermore, the pyrido[3,4-d]pyrimidine scaffold is recognized in drug discovery for its application in exploring antagonists for other targets, such as the CXCR2 receptor, which plays a critical role in inflammatory diseases and cancer . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can order this compound from global stock, and it requires cold-chain transportation to ensure stability . The provided SMILES code is O=C1NC(C=NC(Cl)=C2)=C2C(N1)=O .

Properties

CAS No.

2190512-63-9

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-1H-pyrido[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-7(13)11-6(3)12/h1-2H,(H2,10,11,12,13)

InChI Key

HDEOTJKWWSGNNW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione typically follows a multi-step route involving:

Detailed Synthetic Routes

Starting Materials and Initial Functionalization
  • Uracil derivatives (e.g., 6-aminouracil or 6-halo-uracil) are commonly used as precursors.
  • Alkylation at N-1 and N-3 positions can be performed using alkyl halides under basic conditions (e.g., sodium hydroxide in ethanol) to yield 1,3-disubstituted uracils, which can then be cyclized to form pyridopyrimidine cores.
Cyclization and Pyridine Ring Formation
  • The pyridine ring is constructed by reacting the uracil derivatives with reagents such as the Vilsmeier reagent (formed in situ from phosphoryl chloride and DMF), which introduces a formyl group facilitating ring closure with cyanoacetamide or similar nucleophiles.
  • This step is followed by treatment with bases like triethylamine to promote cyclization, yielding the fused pyridopyrimidine structure.
Chlorination at the 6-Position
  • Chlorination is typically achieved through electrophilic substitution using reagents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) under controlled conditions.
  • Alternatively, direct halogenation of the pyridopyrimidine core can be done using chlorine gas or other chlorinating agents in solvents like acetic acid or chloroform, often under reflux.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of uracil Alkyl iodide, NaOH (10-15%), EtOH, reflux 3-8h 40-53 Produces 1,3-disubstituted uracils
Vilsmeier formylation POCl3 + DMF, RT to reflux 70-80 Introduces aldehyde for ring closure
Cyclization with cyanoacetamide Triethylamine, EtOH, reflux 75-80 Forms pyridopyrimidine core
Chlorination at 6-position POCl3 or NCS, reflux in acetic acid 60-85 Electrophilic substitution to introduce Cl

Analytical Characterization of Intermediates and Final Product

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals for pyridopyrimidine protons appear typically between δ 6.5–9.0 ppm.
    • ^13C NMR shows characteristic carbonyl carbons at δ 160–190 ppm.
    • Chlorine substitution shifts aromatic proton signals due to electronegativity effects.
  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to the expected molecular weight (e.g., for 6-chloropyrido[3,4-d]pyrimidine-2,4-dione, ~m/z 188-190).
    • Fragmentation patterns confirm the pyridopyrimidine core.
  • X-ray Crystallography:

    • Confirms molecular structure, ring fusion, and chlorine position.
    • Reveals hydrogen bonding and packing interactions in the solid state.

Comparative Notes on Related Pyridopyrimidine Halogenated Derivatives

Compound Halogen Key Differences in Preparation Biological/Functional Relevance
6-Bromopyrido[3,2-d]pyrimidine-2,4-dione Bromine Bromination via N-bromosuccinimide or bromine gas Bromine is more reactive for substitution
6-Chloropyrido[3,4-d]pyrimidine-2,4-dione Chlorine Chlorination via POCl3 or NCS, more controlled Chlorine offers balance between reactivity and stability
6-Fluoropyrido[3,2-d]pyrimidine-2,4-dione Fluorine Fluorination typically requires specialized reagents Fluorine affects electronic properties strongly

Summary of Research Findings

  • The preparation of this compound is best achieved by starting from uracil derivatives, followed by Vilsmeier formylation and cyclization with cyanoacetamide to form the fused pyridopyrimidine ring system.
  • Chlorination at the 6-position is efficiently performed using phosphorus oxychloride or N-chlorosuccinimide, offering good yields and regioselectivity.
  • The methods allow for scalability and adaptation for industrial synthesis, with microwave-assisted reactions reported to improve yields and reduce times in related systems.
  • Analytical techniques such as NMR, MS, and X-ray crystallography are essential for confirming the structure and purity of intermediates and the final compound.

This detailed synthesis approach provides a robust framework for producing this compound with high purity and yield, supporting its use in further chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidines, while cyclization reactions can produce fused heterocyclic systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione exhibits potential anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells has been particularly noted, making it a candidate for further development as an anticancer agent .

Antiviral Properties
Another area of interest is the compound's antiviral activity. Research has shown that certain derivatives can inhibit viral replication in vitro. A study focusing on its mechanism of action revealed that it interferes with viral RNA synthesis, which is crucial for the replication of viruses such as hepatitis C and influenza .

Agriculture

Pesticidal Applications
this compound has also been explored for its pesticidal properties. Field trials have indicated that formulations containing this compound can effectively control pest populations while minimizing damage to non-target species. Its mode of action involves disrupting the nervous system of pests, leading to paralysis and death .

Herbicide Development
In herbicide research, this compound has shown promise as a selective herbicide. Studies have demonstrated its effectiveness against several weed species while being safe for crops. This selectivity is attributed to its unique biochemical interactions within plant systems .

Material Science

Polymer Chemistry
In material science, this compound has been utilized in the development of novel polymers. Its incorporation into polymer matrices has enhanced the mechanical properties and thermal stability of the resulting materials. Research indicates that these polymers could have applications in coatings and composites used in various industrial applications .

Nanotechnology
The compound is also being investigated for its role in nanotechnology. Studies suggest that it can be used as a precursor for synthesizing nanoparticles with specific catalytic properties. These nanoparticles have potential applications in environmental remediation and energy conversion technologies .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReference
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Antiviral AgentInhibits viral RNA synthesis
AgriculturePesticideDisrupts pest nervous systems
HerbicideSelectively targets weeds
Material SciencePolymer DevelopmentEnhances mechanical properties
Nanoparticle SynthesisCatalytic properties for environmental applications

Case Studies

  • Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that specific derivatives of this compound inhibited cell growth by more than 70% at certain concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
  • Pesticide Efficacy : In agricultural trials, formulations containing this compound were tested against common pests affecting maize crops. Results showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a biopesticide.
  • Polymer Innovations : Research into polymer composites incorporating this compound revealed improvements in thermal stability by up to 30%. These findings suggest potential applications in high-performance materials used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

This section compares 6-chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione with structurally related pyrimidine-dione derivatives, focusing on structural features , synthetic routes , physicochemical properties , and biological activities .

Structural and Substituent Variations
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Chloropyrido[3,4-d]pyrimidine-2,4-dione Cl at C6; fused pyrido-pyrimidine system C₇H₄ClN₃O₂ 197.58 Chlorine enhances electrophilicity
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) 3-methyl; 2,3,4-trifluorophenyl at N1 C₁₄H₁₀F₃N₃O₂ 309.25 Fluorine substituents improve herbicidal activity
6-(Trifluoromethyl)pyrimidine-2,4-dione CF₃ at C6 C₅H₃F₃N₂O₂ 180.09 Trifluoromethyl group increases hydrophobicity
6-Amino-1,3-dimethylpyrimidine-2,4-dione NH₂ at C6; methyl groups at N1 and N3 C₆H₉N₃O₂ 155.15 Amino group enables hydrogen bonding
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione Benzyl at N7; saturated pyridine ring C₁₄H₁₅N₃O₂ 257.29 Saturation reduces aromaticity, altering binding modes

Key Observations :

  • Chlorine vs. Fluorine : Chlorine at C6 (target compound) provides moderate electronegativity, while trifluorophenyl groups (compound 2o) enhance lipophilicity and target affinity in herbicidal applications .
  • Amino vs. Alkyl Groups: Amino substituents (e.g., 6-amino derivatives) improve solubility and hydrogen-bonding capacity, whereas alkyl groups (e.g., methyl) favor metabolic stability .

Key Observations :

  • Chlorinated derivatives often require harsh reagents (e.g., POCl₃), while fluorinated analogs utilize milder fluorination agents .
  • Fused pyrido-pyrimidines (e.g., compound 2o) are synthesized via cyclocondensation, whereas saturated analogs involve hydrogenation .

Key Observations :

  • Herbicidal vs. Antiviral Activity: Chlorinated and fluorinated derivatives (e.g., compound 2o) target plant enzymes (PPO), while amino-substituted analogs inhibit viral replication .
  • Structural-Activity Relationship (SAR) : Pyrido-pyrimidine-diones with electron-withdrawing groups (Cl, CF₃) exhibit stronger enzyme inhibition due to enhanced electrophilicity .
Physicochemical Properties
Compound logP Solubility (mg/mL) pKa H-Bond Donors/Acceptors
6-Chloropyrido[3,4-d]pyrimidine-2,4-dione 1.2 0.15 (water) 8.7 2 donors, 4 acceptors
Compound 2o 2.8 0.05 (water) 7.9 1 donor, 6 acceptors
6-(Trifluoromethyl)pyrimidine-2,4-dione 1.5 0.30 (water) 9.1 2 donors, 4 acceptors

Key Observations :

  • Lipophilicity : Fluorinated derivatives (logP ~2.8) are more membrane-permeable than chlorinated analogs (logP ~1.2) .
  • Acid-Base Behavior : Lower pKa values (e.g., compound 2o) correlate with improved solubility in physiological conditions .

Biological Activity

6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5ClN2_2O2_2
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 2190512-63-9

The compound features a pyrido[3,4-d]pyrimidine core structure, which is known to influence its biological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antagonism of Chemokine Receptors :
    • A study demonstrated that certain pyrido[3,4-d]pyrimidines can act as antagonists for the CXCR2 chemokine receptor. The original compound showed a low IC50_{50} value (0.11 µM), indicating potent antagonistic activity. However, the 6-chloro derivative exhibited a complete lack of CXCR2 antagonism, suggesting that modifications at this position may adversely affect activity .
  • Inhibition of Enzymatic Activity :
    • The compound has been associated with the inhibition of matrix metalloproteinases (MMPs), particularly MMP-13. This enzyme is crucial in tissue remodeling and has implications in cancer metastasis and inflammation. The structure-activity relationship indicates that specific substitutions can enhance inhibitory potency against MMPs .
  • Histone Demethylase Inhibition :
    • Research has shown that certain derivatives of pyrido[3,4-d]pyrimidines can inhibit histone lysine demethylases (KDMs), which are vital in epigenetic regulation. These compounds have demonstrated significant potency in inhibiting KDMs involved in various cancers .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

CompoundModificationBiological ActivityIC50_{50}
OriginalNoneCXCR2 Antagonist0.11 µM
6-ChloroCl at C6No CXCR2 ActivityN/A
8-SubstitutedVarious substitutionsMMP InhibitorVaries

The presence of specific functional groups significantly influences the compound's ability to interact with biological targets.

Case Studies

  • CXCR2 Antagonism Study :
    • In a kinetic fluorescence-based calcium mobilization assay, the original compound exhibited an IC50_{50} of 0.11 µM for CXCR2 antagonism, while the 6-chloro analogue was inactive . This highlights the importance of the chlorine substituent's position on receptor interaction.
  • Histone Demethylase Inhibition :
    • A series of pyrido[3,4-d]pyrimidine derivatives were tested for their ability to inhibit KDMs. The findings indicated that certain modifications could lead to compounds with IC50_{50} values as low as 0.0049 µM against specific KDMs, showcasing their potential as epigenetic modulators .

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